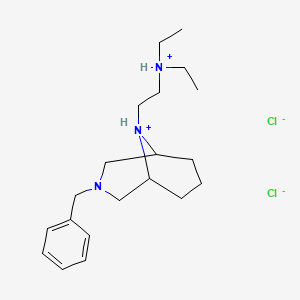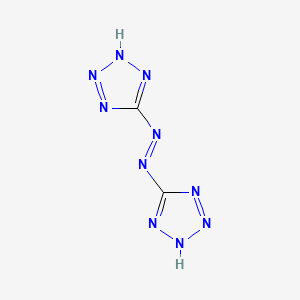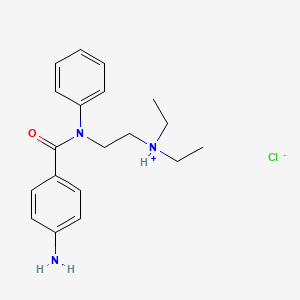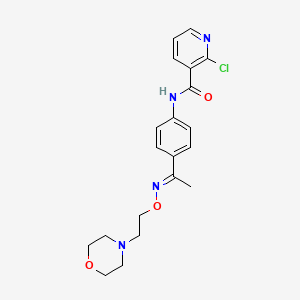
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the reaction of 4-hydroxycoumarin with 2-(dibutylamino)ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-ketocoumarin.
Reduction: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Coumarin: The parent compound with a wide range of biological activities.
Uniqueness
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific structural features, such as the dibutylaminoethyl carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
1922-70-9 |
|---|---|
Fórmula molecular |
C20H29ClN2O4 |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
dibutyl-[2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-3-5-12-22(13-6-4-2)14-11-21-19(24)17-18(23)15-9-7-8-10-16(15)26-20(17)25;/h7-10,23H,3-6,11-14H2,1-2H3,(H,21,24);1H |
Clave InChI |
MYTVFTKZBZMRQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)







![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)




